6-Phenylpyridazine-3-thiol

Overview

Description

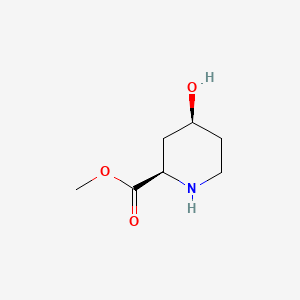

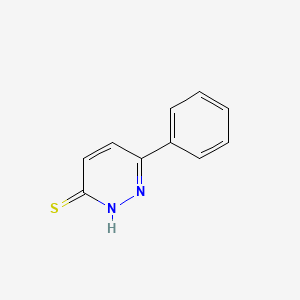

6-Phenylpyridazine-3-thiol, also known as 6-phenylpyridazine-3 (2H)-thione, is a chemical compound with the molecular formula C10H8N2S . It has a molecular weight of 188.25 . The compound is typically stored at temperatures between 2 and 8 degrees Celsius .

Molecular Structure Analysis

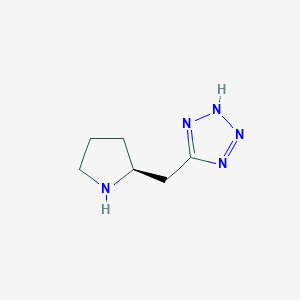

The InChI code for 6-Phenylpyridazine-3-thiol is 1S/C10H8N2S/c13-10-7-6-9 (11-12-10)8-4-2-1-3-5-8/h1-7H, (H,12,13) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

6-Phenylpyridazine-3-thiol has a molecular weight of 188.25 . It is typically stored at temperatures between 2 and 8 degrees Celsius .Scientific Research Applications

Catalysis

6-Phenylpyridazine-3-thiol: is recognized for its role in catalysis due to its unique chemical structure which allows it to act as a ligand in catalytic systems . Its thiol group can bind to metal centers, facilitating various catalytic reactions, including cross-coupling reactions that are pivotal in the synthesis of complex organic compounds.

Materials Science

In materials science, 6-Phenylpyridazine-3-thiol contributes to the development of new materials with enhanced properties. Its incorporation into polymers can lead to materials with specific functionalities, such as increased electrical conductivity or improved thermal stability.

Organic Synthesis

This compound serves as a building block in organic synthesis, particularly in the construction of heterocyclic compounds . Its phenyl group and pyridazine core can undergo various organic reactions, enabling the synthesis of a wide range of organic molecules with potential pharmaceutical applications.

Biological Studies

6-Phenylpyridazine-3-thiol: is utilized in biological studies to explore its interaction with biological molecules . Its ability to bind to proteins and enzymes can shed light on the molecular mechanisms of diseases and aid in the development of new drugs.

Pharmaceutical Research

In pharmaceutical research, 6-Phenylpyridazine-3-thiol is investigated for its potential use in drug design . Its core structure is similar to that found in several drugs, and modifications to its chemical structure can lead to the discovery of new therapeutic agents with improved efficacy and reduced side effects.

Chemical Properties Exploration

The exploration of the chemical properties of 6-Phenylpyridazine-3-thiol is crucial for its application in various fields . Understanding its reactivity, stability, and interactions with other chemicals is essential for its effective use in research and industry.

Mechanism of Action

Target of Action

Pyridazinone derivatives, a category to which 6-phenylpyridazine-3-thiol belongs, have been found to inhibit calcium ion influx, which is required for the activation of platelet aggregation .

Mode of Action

It is known that pyridazinone derivatives can inhibit calcium ion influx, which is crucial for various cellular processes, including muscle contraction and neurotransmitter release .

Biochemical Pathways

Given the known effects of pyridazinone derivatives on calcium ion influx, it can be inferred that this compound may influence pathways related to calcium signaling .

Result of Action

Based on the known effects of pyridazinone derivatives, it can be inferred that this compound may have potential effects on cellular processes that depend on calcium signaling .

properties

IUPAC Name |

3-phenyl-1H-pyridazine-6-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2S/c13-10-7-6-9(11-12-10)8-4-2-1-3-5-8/h1-7H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMDKCNJGCMBUQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC(=S)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00468984 | |

| Record name | 6-phenylpyridazine-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00468984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Phenylpyridazine-3-thiol | |

CAS RN |

51841-95-3 | |

| Record name | 6-phenylpyridazine-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00468984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[Phenyl-(toluene-4-sulfonyl)methyl]formamide](/img/structure/B1610311.png)

![(6-Iodo-quinazolin-4-yl)-[3-methyl-4-(6-methyl-pyridin-3-yloxy)-phenyl]-amine](/img/structure/B1610318.png)